3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3-Chloro-4-fluorophenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core substituted with a 3-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common approach is to start with a bicyclo[1.1.1]pentane precursor and perform a series of substitution reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can modify the amine group .
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Materials Science: The unique structural properties of the bicyclo[1.1.1]pentane core make it useful in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: It can be used to study the effects of structural modifications on biological activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core can provide a rigid framework that enhances binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine: Similar in structure but with different substitution patterns on the phenyl ring.
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine: Contains additional chlorine substituents, which can affect its reactivity and properties.
Uniqueness
3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the bicyclo[1.1.1]pentane core with the 3-chloro-4-fluorophenyl group provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN/c12-8-3-7(1-2-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEQCZGTFGQXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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